Cas no 170235-26-4 (Methyl 2-bromothiazole-4-carboxylate)

Methyl 2-bromothiazole-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-bromothiazole-4-carboxylate
- 2-BROMOTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER
- Methyl 2-bromo-1,3-thiazole-4-carboxylate
- methyl-2-bromothiazole-4-carboxylate
- 2-broMidethiazol -4-Methyl forMate
- Methyl 2-Bromothiazole-4-Carboxylate sky
- 2-Bromo-4-(methoxycarbonyl)-1,3-thiazole
- 4-Thiazolecarboxylic acid, 2-broMo-, Methyl ester
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- MDL: MFCD06659908
- インチ: InChI=1S/C5H4BrNO2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3
- InChIKey: YOWKNNKTQWCYNC-UHFFFAOYSA-N
- ほほえんだ: C1=C(N=C(S1)Br)C(=O)OC
計算された属性
- せいみつぶんしりょう: 220.91500
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
じっけんとくせい
- 色と性状: White to Yellow Solid
- ゆうかいてん: 128.0 to 132.0 deg-C
- ふってん: 263.3°C at 760 mmHg
- フラッシュポイント: 113℃
- すいようせい: Slightly soluble in water.
- PSA: 67.43000
- LogP: 1.69220
Methyl 2-bromothiazole-4-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- WGKドイツ:3
- セキュリティの説明: 24/25
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,2-8°C
Methyl 2-bromothiazole-4-carboxylate 税関データ
- 税関コード:2934100090
- 税関データ:
中国税関コード:
2934100090概要:
2934100090.構造上に非縮合チアゾール環を含む化合物(水素化の有無にかかわらず)。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2934100090構造中に非縮合チアゾール環(水素化の有無にかかわらず)を含むその他の化合物付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:20.0%
Methyl 2-bromothiazole-4-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB02268-25g |
Methyl 2-bromothiazole-4-carboxylate |
170235-26-4 | 97% | 25g |
¥1190 | 2023-09-15 | |
AstaTech | 64123-100/G |
METHYL 2-BROMOTHIAZOLE-4-CARBOXYLATE |
170235-26-4 | 97% | 100/G |
$562 | 2022-06-01 | |
eNovation Chemicals LLC | D522918-5g |
Methyl 2-broMothiazole-4-carboxylate |
170235-26-4 | 97% | 5g |
$140 | 2024-05-24 | |
abcr | AB235460-1 g |
Methyl 2-bromo-1,3-thiazole-4-carboxylate, 97%; . |
170235-26-4 | 97% | 1 g |
€72.90 | 2023-07-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023472-5g |
Methyl 2-bromothiazole-4-carboxylate |
170235-26-4 | 98% | 5g |
¥116.00 | 2023-11-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023472-25g |
Methyl 2-bromothiazole-4-carboxylate |
170235-26-4 | 98% | 25g |
¥488.00 | 2023-11-21 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M93650-1g |
Methyl 2-bromothiazole-4-carboxylate |
170235-26-4 | 1g |
¥66.0 | 2021-09-08 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB02268-1g |
Methyl 2-bromothiazole-4-carboxylate |
170235-26-4 | 97% | 1g |
73.00 | 2021-07-09 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB02268-1g |
Methyl 2-bromothiazole-4-carboxylate |
170235-26-4 | 97% | 1g |
¥73 | 2023-09-15 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R007758-100mg |
Methyl 2-bromothiazole-4-carboxylate |
170235-26-4 | 96% | 100mg |
¥28 | 2024-05-25 |
Methyl 2-bromothiazole-4-carboxylate 関連文献
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
Methyl 2-bromothiazole-4-carboxylateに関する追加情報
Methyl 2-bromothiazole-4-carboxylate (CAS No. 170235-26-4): A Key Intermediate in Modern Pharmaceutical Synthesis
Methyl 2-bromothiazole-4-carboxylate (CAS No. 170235-26-4) is a highly versatile and significant compound in the realm of pharmaceutical chemistry. Its molecular structure, featuring both a bromine substituent and a carboxylate ester group, makes it an invaluable intermediate in the synthesis of various biologically active molecules. This compound has garnered considerable attention in recent years due to its role in the development of novel therapeutic agents targeting a wide range of diseases.
The utility of Methyl 2-bromothiazole-4-carboxylate stems from its ability to serve as a precursor in the construction of complex heterocyclic frameworks. Thiazole derivatives, in particular, are well-documented for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The presence of the bromine atom on the thiazole ring enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations are pivotal in constructing intricate molecular architectures that mimic natural products and exhibit enhanced biological activity.
In recent years, there has been a surge in research focused on developing inhibitors of protein-protein interactions (PPIs) as a strategy to combat various diseases, including cancer and neurodegenerative disorders. Methyl 2-bromothiazole-4-carboxylate has emerged as a crucial building block in the synthesis of small-molecule inhibitors designed to disrupt specific PPIs. For instance, studies have demonstrated its efficacy in generating compounds that target the interaction between Bcl-xL and Bak, which is critical in apoptosis regulation. The bromine substituent facilitates palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse pharmacophores that enhance binding affinity and selectivity.
The pharmaceutical industry has also leveraged Methyl 2-bromothiazole-4-carboxylate in the development of antiviral agents. Viruses often rely on host cellular machinery for replication, making PPIs an attractive target for therapeutic intervention. Researchers have utilized this compound to synthesize molecules that interfere with viral proteins essential for infection and propagation. The carboxylate ester group provides a handle for further derivatization, allowing chemists to fine-tune the properties of these antiviral agents. Notably, derivatives of Methyl 2-bromothiazole-4-carboxylate have shown promising results in preclinical studies against RNA viruses, highlighting its potential as a scaffold for future antiviral drugs.
Beyond its applications in drug discovery, Methyl 2-bromothiazole-4-carboxylate plays a pivotal role in materials science and agrochemical research. Its structural features make it a suitable candidate for designing novel organic semiconductors and ligands for metal-organic frameworks (MOFs). These materials have potential applications in catalysis, gas storage, and separation technologies. Additionally, thiazole derivatives are being explored as bioactive compounds that can protect plants from pathogens and pests. The versatility of Methyl 2-bromothiazole-4-carboxylate as a synthetic intermediate underscores its importance across multiple scientific disciplines.
The synthesis of Methyl 2-bromothiazole-4-carboxylate typically involves multi-step organic transformations starting from readily available precursors. One common approach involves the bromination of thiazole followed by esterification to introduce the carboxylate group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, ensuring a steady supply of this valuable compound for industrial applications. The optimization of these synthetic routes has been accompanied by improvements in purification techniques, resulting in high-purity samples suitable for sensitive biological assays.
In conclusion, Methyl 2-bromothiazole-4-carboxylate (CAS No. 170235-26-4) is a cornerstone compound in modern pharmaceutical synthesis. Its unique structural features and reactivity make it indispensable in the development of therapeutic agents targeting various diseases. From inhibiting PPIs to designing antiviral drugs and exploring new materials, this compound continues to drive innovation across multiple scientific fields. As research progresses, the demand for high-quality Methyl 2-bromothiazole-4-carboxylate is expected to grow, reinforcing its significance in both academic and industrial settings.
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